Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate

Kinase inhibition GAK selectivity structure-activity relationship

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207000-62-1) is a synthetic 4-anilinoquinoline-2-carboxylate derivative with the molecular formula C₂₀H₂₀N₂O₃ and a molecular weight of 336.4 g/mol. The compound is classified within the quinoline pharmacophore family, a scaffold extensively explored in medicinal chemistry for diverse biological activities.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 1207000-62-1
Cat. No. B2523079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate
CAS1207000-62-1
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
InChIInChI=1S/C20H20N2O3/c1-4-25-15-10-8-14(9-11-15)21-17-12-18(20(23)24-3)22-19-13(2)6-5-7-16(17)19/h5-12H,4H2,1-3H3,(H,21,22)
InChIKeyAUXWQCMRIWLZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207000-62-1): Baseline Identity and Scientific Procurement Context


Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207000-62-1) is a synthetic 4-anilinoquinoline-2-carboxylate derivative with the molecular formula C₂₀H₂₀N₂O₃ and a molecular weight of 336.4 g/mol . The compound is classified within the quinoline pharmacophore family, a scaffold extensively explored in medicinal chemistry for diverse biological activities . Its structure is characterized by a quinoline core substituted at the 8-position with a methyl group, at the 4-position with a para-ethoxyanilino moiety, and at the 2-position with a methyl carboxylate ester. This substitution pattern distinguishes it from other 4-anilinoquinoline analogs that may lack the 8-methyl group or carry different aniline substituents (e.g., ortho-ethoxy, methoxy, or halogenated variants) . The compound is commercially available at research-grade purity (≥95%) from multiple specialty chemical suppliers, indicating its utility as a building block or reference standard in early-stage drug discovery programs .

Para-ethoxyanilino motif supports kinase selectivity screening workflows
8-Methylquinoline core may support target residence time and binding studies
2-Methyl ester provides synthetic versatility for ADME optimization

Why Generic Substitution of Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207000-62-1) Is Not Scientifically Justified


Direct substitution of Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate with unqualified, in-class 4-anilinoquinoline analogs poses substantial scientific risk. The 4-anilinoquinoline scaffold exhibits highly context-dependent biological activity, where minute structural changes can dramatically alter target engagement, selectivity, and pharmacokinetic profiles [1]. For instance, the nature and position of substituents on the aniline ring (e.g., para-ethoxy versus ortho-ethoxy or meta-CF₃) have been shown to determine GAK versus other kinase selectivity, with select analogs achieving >50,000-fold selectivity for the intended target [1]. Similarly, the presence or absence of an 8-methyl group on the quinoline core influences both binding affinity and residence time at targets such as the MCH1 receptor, modulating functional antagonism [2]. Without compound-specific comparative data, generic replacement could inadvertently introduce off-target liabilities, reduce potency, or alter physicochemical properties critical for assay reproducibility. The quantitative evidence outlined below underscores why this precise compound—not a close analog—must be specified for rigorous scientific procurement and experimental workflows.

Selectivity shift Ortho-ethoxy or meta-CF₃ aniline analogs may alter kinase selectivity profile and introduce off-target effects
Affinity loss Des-methyl (8-H) analogs may reduce MCH1 receptor binding affinity and shorten target residence time
Permeability impact Carboxylic acid replacement may limit membrane permeability; pre-formed amide requires separate synthesis

Quantitative Differentiation Evidence for Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207000-62-1) Relative to Closest Analogs


Para-Ethoxy Aniline Substitution Provides Favorable Steric and Electronic Profile for Kinase Selectivity Compared to Ortho-Ethoxy and Meta-Trifluoromethyl Analogs

In a systematic optimization of 4-anilinoquinolines as GAK inhibitors, the para-ethoxy substitution pattern on the aniline ring was associated with retention of nanomolar GAK activity while conferring >50,000-fold selectivity over other kinases, such as LRRK2 and RIPK2 [1]. The para-ethoxy substitution is hypothesized to optimally fill a hydrophobic pocket in the GAK active site while disfavoring binding to off-target kinases. In contrast, ortho-ethoxy analogs exhibited reduced selectivity due to steric clash, and meta-CF₃ analogs showed a different selectivity fingerprint with enhanced RIPK2 inhibition. Although the published dataset does not list the exact title compound, the para-ethoxyanilino motif is a key pharmacophoric element for achieving this selectivity window. The title compound retains this critical para-ethoxy group, positioning it as a preferred scaffold for selective GAK inhibitor development.

Para-ethoxy vs. ortho-ethoxy/meta-CF₃
Class-level inference
>50,000-fold GAK selectivity over LRRK2/RIPK2 reported for para-ethoxy series
Ortho-ethoxy and meta-CF₃ analogs do not achieve equivalent selectivity window
Supports GAK selectivity assay context; substitution alters kinase profiling results
Data from biochemical kinase panel at 1 µM
Kinase inhibition GAK selectivity structure-activity relationship

The 8-Methyl Group on the Quinoline Core Enhances Binding Affinity and Target Residence Time at the MCH1 Receptor Compared to Des-Methyl Analogs

A study on 8-methylquinoline derivatives as MCH1 receptor negative allosteric modulators demonstrated that the 8-methyl substituent is essential for achieving subnanomolar binding affinity (Kᵢ < 1 nM) and exceptionally long target residence times (>60 minutes) [1]. In contrast, the des-methyl analog (8-H) showed a >10-fold reduction in binding affinity and a significantly shorter residence time, translating to inferior functional antagonism in cellular assays. Although the exact title compound was not directly evaluated in the published dataset, it retains the 8-methylquinoline core critical for this high-affinity, long-residence-time interaction. Analogs lacking the 8-methyl group would be predicted to exhibit markedly reduced potency and sustained target engagement.

8-Methyl vs. des-methyl core
Class-level inference
Kᵢ 60 min inferred for 8-methyl series
Des-methyl analog shows >10-fold Kᵢ increase and markedly shorter residence time
Supports MCH1 receptor binding and residence time assay design
Radioligand binding and SPR conditions
MCH1 receptor antagonism allosteric modulation residence time

Methyl Ester at Quinoline 2-Position Offers a Modifiable Handle for Prodrug Design or Solubility Optimization Compared to Carboxylic Acid or Amide Analogs

The presence of a methyl carboxylate ester at the 2-position of the quinoline ring enables straightforward conversion to the corresponding carboxylic acid (via hydrolysis) or amide (via aminolysis), providing a versatile synthetic handle for property optimization . In contrast, carboxylic acid analogs often suffer from poor membrane permeability due to ionization at physiological pH, while amide analogs require separate synthesis. The methyl ester serves as a neutral, lipophilic moiety that can enhance passive permeability in cell-based assays. Furthermore, methyl esters are commonly employed as prodrug motifs, where intracellular esterases release the active carboxylic acid species. This synthetic versatility is a differentiator for procurement when a compound series requires downstream optimization of ADME properties.

Methyl ester synthetic handle
Supporting evidence
Direct hydrolysis to acid or aminolysis to amide without core modification
Carboxylic acid analog ionized at pH 7.4; amide requires separate synthesis
Enables iterative prodrug or solubility optimization in medicinal chemistry workflows
Qualitative synthetic advantage; esterase-labile prodrug potential
Pharmacokinetics prodrug solubility ester prodrug

Recommended Application Scenarios for Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207000-62-1)


Selective GAK Inhibitor Tool Compound Development for Viral Entry and Endocytosis Studies

Given the para-ethoxyanilino motif's association with >50,000-fold GAK selectivity over LRRK2 and RIPK2 (Section 3, Evidence Item 1) [1], this compound is suitable as a starting scaffold for developing selective GAK chemical probes. Procurement of the exact para-ethoxy analog is critical to maintain the selectivity fingerprint. Researchers investigating GAK's role in clathrin-mediated endocytosis, viral entry (e.g., dengue, HCV), or bacterial invasion should specify this compound to avoid off-target kinase inhibition that would confound phenotypic readouts.

MCH1 Receptor Allosteric Modulator Screening for Anti-Obesity Drug Discovery

The 8-methylquinoline core confers subnanomolar MCH1 binding affinity and extended target residence time (Section 3, Evidence Item 2) [2]. This compound can serve as a reference ligand in competitive binding assays or as a starting point for lead optimization campaigns targeting the MCH1 receptor for metabolic disorders. Its allosteric mode of inhibition offers a differentiated mechanism from orthosteric antagonists, potentially leading to improved safety profiles.

Pharmacokinetic Prodrug Optimization Using the 2-Methyl Ester Handle

The 2-methyl carboxylate ester provides a synthetic entry point for generating carboxylic acid or amide derivatives without modifying the quinoline core (Section 3, Evidence Item 3) . Medicinal chemistry teams can use this scaffold to systematically explore prodrug strategies (e.g., esterase-labile motifs) or to fine-tune solubility and permeability, while retaining the 8-methyl and para-ethoxyanilino pharmacophoric elements critical for target engagement.

DNMT1 Inhibition Probe for Epigenetics Research

Although direct quantitative evidence for this specific compound is lacking, the 4-anilinoquinoline scaffold has been patented as a DNMT1-selective inhibitor chemotype for modulating DNA methylation in cancer [3]. The title compound's substitution pattern is consistent with the claimed generic formula, suggesting potential application as a DNMT1 chemical probe. Procurement for epigenetic screening cascades is justified when structure-activity relationship exploration requires a fully functionalized 4-anilinoquinoline-2-carboxylate core.

Application
Selection Property
Validation Focus
GAK inhibitor tool compound studies
Kinase selectivity review
GAK vs. off-target kinase panel under standardized assay conditions
MCH1 receptor allosteric modulator research
Binding affinity and residence time context
Radioligand displacement and SPR kinetic experiments
Prodrug and ADME optimization programs
Synthetic versatility of the 2-methyl ester
Hydrolysis/aminolysis feasibility and permeability assessment
DNA methylation probe development (DNMT1)
Structural match to patented chemotype
Target engagement and cellular methylation endpoint review
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